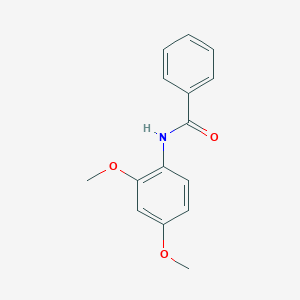
N-(2,4-dimethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)benzamide, also known as Dimebon, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Dimebon was initially developed as an antihistamine drug, but its use was discontinued due to its lack of efficacy. However, recent studies have shown that Dimebon has neuroprotective and cognitive-enhancing properties, making it a promising candidate for the treatment of various neurological disorders.
Mechanism of Action
The exact mechanism of action of N-(2,4-dimethoxyphenyl)benzamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. N-(2,4-dimethoxyphenyl)benzamide has been shown to enhance the activity of the NMDA receptor and inhibit the activity of the voltage-gated potassium channel, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of mitochondrial permeability transition, the reduction of oxidative stress, and the modulation of intracellular calcium levels. These effects are believed to contribute to the neuroprotective and cognitive-enhancing properties of N-(2,4-dimethoxyphenyl)benzamide.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,4-dimethoxyphenyl)benzamide in lab experiments is its ability to improve cognitive function and enhance synaptic plasticity, which can be useful in studying the mechanisms underlying various neurological disorders. However, one limitation is the lack of understanding of its exact mechanism of action, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on N-(2,4-dimethoxyphenyl)benzamide, including:
1. Further investigation of its mechanism of action to better understand its neuroprotective and cognitive-enhancing properties.
2. Development of more potent and selective N-(2,4-dimethoxyphenyl)benzamide analogs for the treatment of neurological disorders.
3. Clinical trials to evaluate the efficacy of N-(2,4-dimethoxyphenyl)benzamide in the treatment of other neurological disorders, such as Huntington's disease and Parkinson's disease.
4. Studies to investigate the long-term effects of N-(2,4-dimethoxyphenyl)benzamide treatment on cognitive function and neuronal health.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)benzamide is a promising compound with potential therapeutic applications in various neurological disorders. Its neuroprotective and cognitive-enhancing properties make it a valuable tool for studying the mechanisms underlying these disorders. Further research is needed to fully understand its mechanism of action and evaluate its efficacy in the treatment of neurological disorders.
Synthesis Methods
The synthesis of N-(2,4-dimethoxyphenyl)benzamide involves the reaction of 2,4-dimethoxybenzoyl chloride with aniline in the presence of a base, followed by the addition of benzoyl chloride. The resulting product is then purified using column chromatography to obtain pure N-(2,4-dimethoxyphenyl)benzamide.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. In preclinical studies, N-(2,4-dimethoxyphenyl)benzamide has been shown to improve cognitive function, reduce neuronal death, and enhance synaptic plasticity. In clinical trials, N-(2,4-dimethoxyphenyl)benzamide has demonstrated significant improvements in cognitive function and activities of daily living in patients with Alzheimer's disease.
properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H15NO3/c1-18-12-8-9-13(14(10-12)19-2)16-15(17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,17) |
InChI Key |
FYPKUBRKVLWCJB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



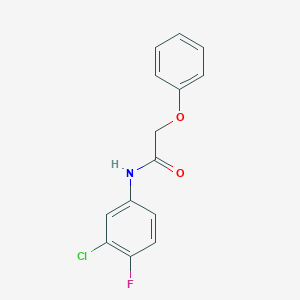
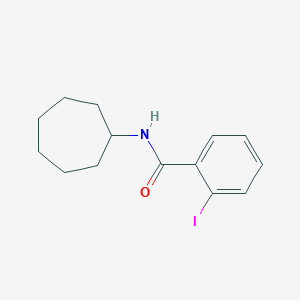
![Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate](/img/structure/B291661.png)
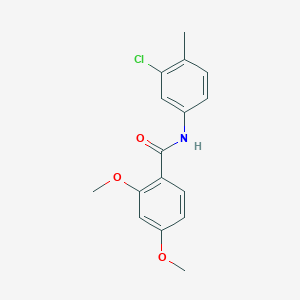

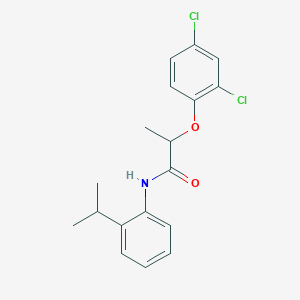
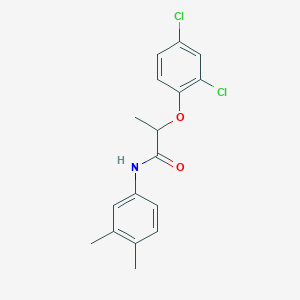


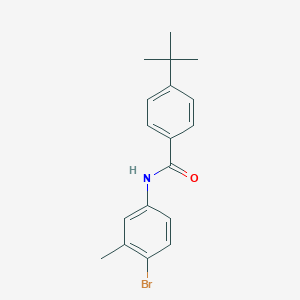

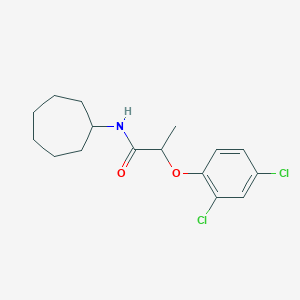

![4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B291678.png)